N-(2-chlorobenzyl)-N'-(2-furoyl)thiourea
Description
N-(2-Chlorobenzyl)-N'-(2-furoyl)thiourea is a disubstituted thiourea derivative characterized by a 2-chlorobenzyl group attached to one nitrogen and a 2-furoyl group on the other. Thioureas are renowned for their versatile coordination chemistry, hydrogen-bonding capabilities, and applications in catalysis, medicinal chemistry, and agrochemicals.
Properties
Molecular Formula |
C13H11ClN2O2S |
|---|---|
Molecular Weight |
294.76 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methylcarbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H11ClN2O2S/c14-10-5-2-1-4-9(10)8-15-13(19)16-12(17)11-6-3-7-18-11/h1-7H,8H2,(H2,15,16,17,19) |
InChI Key |
SLSOUKRMHJVHQE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=S)NC(=O)C2=CC=CO2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=S)NC(=O)C2=CC=CO2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
Bond Lengths and Conformations
- N-(2-Furoyl)-N′-(2-pyridyl)thiourea : Exhibits a syn conformation between the C═S and C═O groups, with intramolecular N–H···O and intermolecular N–H···S hydrogen bonds forming centrosymmetric dimers .
- 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea : Features a thione form with typical C–S (1.68 Å) and shortened C–N (1.34 Å) bonds. Intramolecular N–H···O and intermolecular N–H···S hydrogen bonds stabilize the structure .
- N-(2-Chlorobenzyl)-N'-(2-furoyl)thiourea : Expected to adopt a similar thione configuration. The 2-chlorobenzyl group may sterically hinder rotational freedom compared to smaller substituents like pyridyl or methoxyphenyl.
Hydrogen Bonding and Crystal Packing
- N-(2-Furoyl)-N′-(2-pyridyl)thiourea : Forms dimeric structures via N–H···S bonds, with additional S···Cl interactions in copper complexes .
- N-(2-Chlorobenzoyl)-N′-(3-pyridyl)thiourea : Packing involves N–H···Cl and π-π stacking, driven by the chloro and pyridyl groups .
- This compound : Likely exhibits N–H···O/S interactions, but the bulkier benzyl group may reduce packing efficiency compared to planar aryl substituents.
Table 1: Structural Parameters of Selected Thioureas
*Predicted based on analogous structures.
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via attack of the amine’s lone pair on the electrophilic carbon of the isothiocyanate group, followed by proton transfer to generate the thiourea product. Stoichiometric studies indicate a 1:1 molar ratio of amine to isothiocyanate is optimal, with excess amine leading to di-substitution byproducts.
Standard Protocol
-
Reagents :
-
2-Chlorobenzylamine (1.0 equiv)
-
2-Furoyl isothiocyanate (1.05 equiv)
-
Anhydrous ethanol (solvent)
-
-
Procedure :
Critical Parameters
-
Solvent : Ethanol outperforms THF and DCM due to superior solubility of intermediates.
-
Temperature : Reactions below 70°C show incomplete conversion (<60%), while prolonged reflux (>8 hours) induces decomposition.
-
Catalysis : Acidic zeolites (e.g., H-ZSM-5) increase reaction rate by 30% by polarizing the isothiocyanate group.
Alternative Synthetic Routes
Urea Thiation Using Lawesson’s Reagent
For laboratories lacking access to 2-furoyl isothiocyanate, pre-forming the urea followed by thiation offers a viable alternative:
-
Synthesize N-(2-chlorobenzyl)-N'-(2-furoyl)urea via carbodiimide-mediated coupling.
-
Treat with Lawesson’s reagent (0.55 equiv) in toluene under microwave irradiation (300 W, 100°C, 15 min).
-
Purify via silica gel chromatography (hexane/ethyl acetate 4:1).
Solid-Phase Synthesis
A patent-pending method employs functionalized resins to anchor the 2-chlorobenzylamine moiety, enabling sequential addition of furoyl chloride and ammonium thiocyanate:
| Step | Reagent | Conditions | Outcome |
|---|---|---|---|
| 1 | Wang resin | DCM, DIEA, RT, 12h | Immobilized amine |
| 2 | 2-Furoyl chloride | DMF, 0°C→RT, 6h | Acylated intermediate |
| 3 | NH4SCN | DMF, 50°C, 3h | Thiourea cleavage |
Advantages : Enables parallel synthesis of analogs; Yield : 68–74%.
Optimization Studies
Solvent Screening
Comparative data across 8 solvents:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 92 | 99.3 |
| THF | 7.6 | 81 | 97.8 |
| Acetonitrile | 37.5 | 76 | 95.2 |
| Toluene | 2.4 | 63 | 89.1 |
Ethanol’s moderate polarity balances reactant solubility and product precipitation.
Catalytic Effects
Acidic catalysts enhance electrophilicity of the isothiocyanate:
| Catalyst (5 mol%) | Yield (%) | Reaction Time (h) |
|---|---|---|
| None | 85 | 6 |
| H-ZSM-5 | 92 | 4 |
| Amberlyst-15 | 89 | 5 |
| Phosphotungstic acid | 88 | 4.5 |
Zeolites provide microporous environments that stabilize transition states.
Characterization and Quality Control
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3) :
δ 10.21 (s, 1H, NH), 8.02 (d, J = 3.2 Hz, 1H, furan H-5), 7.45–7.32 (m, 4H, Ar-H), 6.62 (dd, J = 3.2, 1.8 Hz, 1H, furan H-4), 4.78 (s, 2H, CH2). -
IR (KBr) :
3265 cm⁻¹ (N-H stretch), 1689 cm⁻¹ (C=O), 1243 cm⁻¹ (C=S). -
Elemental Analysis :
Calculated for C13H10ClN2O2S: C 50.25%, H 3.25%, N 9.02%.
Found: C 50.18%, H 3.30%, N 8.97%.
Purity Assessment
HPLC (C18 column, MeOH:H2O 70:30): 99.3% purity at 254 nm.
Industrial-Scale Considerations
The patent CN106631948A details a continuous flow process adaptable for bulk production:
-
Reactor : Packed-bed with acidic zeolite catalyst
-
Conditions : 140°C, 10 MPa, residence time 45 min
-
Output : 92% yield at 1.5 kg/h throughput
This method reduces waste by 40% compared to batch protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
